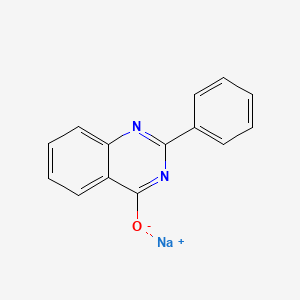

Sodium 2-phenylquinazolin-4-olate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-phenylquinazolin-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O.Na/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10;/h1-9H,(H,15,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBQEQROAXDVFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N2NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylquinazolin 4 Olates and Precursors

Diverse Synthetic Routes to the Quinazolin-4-one Core

The construction of the fundamental quinazolin-4-one ring system can be achieved through a variety of synthetic pathways, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives and Benzaldehyde (B42025) Analogues

A prevalent and classical approach to quinazolin-4-ones involves the cyclocondensation of anthranilic acid or its derivatives with various carbonyl-containing compounds. researchgate.netbu.edu.eg One-pot syntheses have been developed, for instance, by condensing anthranilic acid, an orthoester, and an amine in the presence of a Brønsted acidic ionic liquid, which offers the advantages of occurring at room temperature and under solvent-free conditions. researchgate.net

Microwave-assisted modifications of the Niementowski reaction, which traditionally involves heating anthranilic acid with excess formamide (B127407), allow for rapid and efficient synthesis. bu.edu.eg The use of p-toluenesulfonic acid as a catalyst facilitates the cyclocondensation of anthranilamides and aldehydes, followed by oxidative dehydrogenation to yield 4(3H)-quinazolinones. organic-chemistry.orgthieme-connect.com Furthermore, the reaction of 2-aminobenzamide (B116534) with aryl, alkyl, or heteroaryl aldehydes in the presence of copper(II) chloride in refluxing ethanol (B145695) provides an effective route to 2-substituted quinazolinones. researchgate.net

A notable green chemistry approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition metal-free conditions, using oxygen as the oxidant. researchgate.net This method provides high yields of 2-phenylquinazolin-4(3H)-ones.

| Starting Materials | Reagents/Catalysts | Key Features |

| Anthranilic acid, orthoesters, amines | Brønsted Acidic ionic liquid | Room temperature, solvent-free. researchgate.net |

| Anthranilic acid, formamide | Microwave irradiation | Rapid synthesis. bu.edu.eg |

| 2-Aminobenzamides, aldehydes | p-Toluenesulfonic acid, PIDA | Mild oxidative dehydrogenation. organic-chemistry.orgthieme-connect.com |

| 2-Aminobenzamide, aldehydes | CuCl2, ethanol | High yields of 2-substituted quinazolinones. researchgate.net |

| 2-Aminobenzamides, benzyl alcohols | t-BuONa, O2 | Solvent- and transition metal-free. researchgate.net |

Ring Closure Strategies from Substituted Anilines

Substituted anilines serve as versatile precursors for quinazoline (B50416) synthesis through various ring closure strategies. A ruthenium catalytic system has been shown to be highly selective for the deaminative coupling reaction of 2-aminobenzamides with amines, leading to the efficient formation of quinazolinone products without the use of reactive reagents or the formation of toxic byproducts. marquette.eduacs.org

Another approach involves the copper-catalyzed aerobic oxidative cyclization of amidines, where amidine acts as a nitrogen source and a one-carbon synthon, with an oxidant like Selectfluor. frontiersin.org Additionally, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines. arabjchem.org

| Precursor | Reagents/Catalysts | Reaction Type |

| 2-Aminobenzamides and amines | Ruthenium catalyst | Deaminative coupling. marquette.eduacs.org |

| Amidines | Copper catalyst, Selectfluor | Aerobic oxidative cyclization. frontiersin.org |

| 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Three-component tandem reaction. arabjchem.org |

Utilization of 2-Aminophenyl Aryl Ketones in Quinazoline Formation

2-Aminophenyl aryl ketones are valuable starting materials for the synthesis of 2-phenylquinazolines. A ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines offers a highly selective method for producing quinazoline products. marquette.eduacs.org This catalytic method provides a direct synthesis without the need for reactive reagents. marquette.edu

A metal-free approach involves the reaction of 2-aminophenyl ketones with 2,2,2-trichloroethyl imidates hydrochloride in the presence of sodium acetate (B1210297), which proceeds under mild conditions to afford 2-substituted quinazolines in moderate to high yields. arabjchem.orgbohrium.com Furthermore, an iodine-catalyzed oxidative cyclization of 2-aminobenzophenones with benzylamines presents another efficient route. nih.gov A novel protocol also describes the synthesis of 2-phenylquinazolines from 2-aminophenyl ketones and benzylamines via condensation and oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the reagent. scispace.com

| Starting Materials | Reagents/Catalysts | Key Features |

| 2-Aminophenyl ketones, amines | Ruthenium catalyst | Dehydrogenative coupling, high selectivity. marquette.eduacs.org |

| 2-Aminophenyl ketones, 2,2,2-trichloroethyl imidates hydrochloride | Sodium acetate | Metal-free, mild conditions. arabjchem.orgbohrium.com |

| 2-Aminobenzophenones, benzylamines | Iodine | Oxidative cyclization. nih.gov |

| 2-Aminophenyl ketones, benzylamines | DDQ | Metal-free oxidative cyclization. scispace.com |

Heterocycle Annulation Approaches for Quinazoline Ring Construction

Annulation reactions provide a powerful strategy for constructing the quinazoline ring system by forming multiple bonds in a single operation. A ruthenium(II)-catalyzed [5+1] annulation of N-benzo[d]imidazole indolines with propargyl carbonates has been developed for the synthesis of ring-fused quinazolines. rsc.org This method proceeds via C-H functionalization and offers a distinctive acidity-controlled reaction pathway. rsc.org

Rhodium and copper co-catalyzed C-H bond activation and [4+2] annulation of imidates with alkyl azides is another efficient aerobic oxidative protocol for building the quinazoline scaffold, producing N2 and H2O as byproducts. arabjchem.orgorganic-chemistry.org Additionally, [3+2]-annulation reactions involving nitroalkenes have been utilized in the synthesis of pyrazolo[1,5-c]quinazolines. chim.it

Regioselective Synthesis of 2-Phenyl Substitution

Achieving regioselectivity, particularly the introduction of a phenyl group at the C-2 position, is a critical aspect of synthesizing medicinally relevant quinazoline derivatives.

Control of Substituent Introduction at the C-2 Position

Several methodologies allow for the specific introduction of a phenyl group at the C-2 position of the quinazoline ring. The reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids, catalyzed by palladium, is a one-pot, three-component tandem reaction that efficiently yields 2,4-disubstituted quinazolines, including 2-phenyl derivatives. arabjchem.org

A ceric ammonium (B1175870) nitrate-catalyzed reaction of 2-aminobenzophenones and benzylamines provides a facile and efficient method for the synthesis of 2-phenylquinazolines. organic-chemistry.orgorganic-chemistry.org Furthermore, a metal-free approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) promotes the oxidative cyclization of 2-aminophenyl ketones and benzylamines to form 2-phenylquinazolines. scispace.com The lithiation of 4-methoxy-2-phenylquinazoline (B373474) at the ortho-position of the 2-phenyl group allows for further functionalization, demonstrating control over substitution patterns. cardiff.ac.uk

| Method | Precursors | Catalyst/Reagent | Outcome |

| Three-component tandem reaction | 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium | 2,4-Disubstituted quinazolines. arabjchem.org |

| Oxidative cyclization | 2-Aminobenzophenones, benzylamines | Ceric ammonium nitrate | 2-Phenylquinazolines. organic-chemistry.orgorganic-chemistry.org |

| Metal-free oxidative cyclization | 2-Aminophenyl ketones, benzylamines | DDQ | 2-Phenylquinazolines. scispace.com |

| Directed lithiation | 4-Methoxy-2-phenylquinazoline | LTMP | Regioselective functionalization of the 2-phenyl ring. cardiff.ac.uk |

Derivatization and Functionalization Strategies at the C-4 Position

The C-4 position of the quinazoline ring is pivotal for the formation of the target olate. The key intermediate is the quinazolin-4-ol, which is in equilibrium with its more stable tautomer, quinazolin-4(3H)-one.

The synthesis of 2-phenylquinazolin-4(3H)-one, the precursor to 2-phenylquinazolin-4-ol, is well-established. A classical and straightforward method is the condensation of anthranilic acid with formamide upon heating, which produces quinazolin-4-one. e3s-conferences.org For the 2-phenyl derivative, anthranilamide is typically reacted with benzaldehyde or a derivative thereof.

The cyclocondensation of ortho-aminobenzamides with aldehydes is a widely employed strategy. nih.gov This reaction can be promoted by various catalysts and conditions. For instance, the reaction can be catalyzed by copper salts or proceed under aerobic oxidative conditions in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃) in DMSO. nih.gov This method proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization. nih.gov

The formation of the sodium 2-phenylquinazolin-4-olate anion is achieved through the deprotonation of the N-H or O-H bond of the 2-phenylquinazolin-4(3H)-one/2-phenylquinazolin-4-ol tautomeric system. This is a standard acid-base reaction where the quinazolinone acts as a Brønsted-Lowry acid.

The choice of base is crucial for the complete deprotonation to the olate. Strong bases are typically required. Common reagents for this purpose include:

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the quinazolinone, releasing hydrogen gas.

Sodium Hydroxide (NaOH): A strong base that can be used in aqueous or alcoholic solutions. The equilibrium will depend on the pKa of the quinazolinone and the solvent system.

Sodium Alkoxides (e.g., Sodium Ethoxide, Sodium tert-butoxide): These are strong bases often used in organic solvents.

The reaction of 2-phenylquinazolin-4(3H)-one with a suitable sodium-containing base leads to the formation of the resonance-stabilized this compound. The negative charge is delocalized over the oxygen atom and the nitrogen atom at position 3, contributing to the stability of the anion.

Modern Synthetic Techniques and Catalysis

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for the synthesis of quinazoline derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. acs.orgresearchgate.netnih.gov The synthesis of quinazoline and quinazolinone derivatives has greatly benefited from this technology. acs.orgresearchgate.net

For example, the condensation of anthranilamide with aldehydes to form quinazolin-4(3H)-ones can be significantly expedited under microwave irradiation. scispace.com Reactions that would typically require several hours of conventional heating can often be completed in a matter of minutes. scispace.comresearchgate.net This rapid heating, along with the potential for solvent-free reactions, makes microwave-assisted synthesis an attractive green chemistry approach. scispace.com The use of catalysts such as SbCl₃ in conjunction with microwave irradiation has proven to be highly effective. scispace.com

Fozooni and colleagues have demonstrated the synthesis of dihydro-quinazoline derivatives containing oxazolone (B7731731) rings under both microwave irradiation and reflux conditions, noting that microwave-assisted conditions improved the compound yield. nih.gov

| Reaction Type | Conditions | Advantages | Reference(s) |

| Condensation of anthranilamide and aldehydes | SbCl₃, solvent-free, microwave | Rapid reaction times, high yields | scispace.com |

| Three-component reaction | Acetic acid, isophthalic anhydride, aromatic aldehyde, 4-aminomartinine, microwave | Enhanced yield | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

The use of deep eutectic solvents (DES) as both a solvent and a catalyst is a notable green chemistry strategy. tandfonline.comresearchgate.nettandfonline.com For instance, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

Solvent-free reactions, often coupled with microwave irradiation, represent another significant green approach. scispace.com The reaction of anthranilic amide with aldehydes or ketones catalyzed by SbCl₃ can be carried out without a solvent, simplifying the work-up procedure and reducing waste. scispace.com

Furthermore, the use of naturally derived catalysts, such as lemon juice, under concentrated solar radiation has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting a highly sustainable and environmentally benign methodology. rsc.org Another green approach involves the use of t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions. researchgate.net

Catalytic Strategies for Efficient Quinazoline Formation

The construction of the quinazoline scaffold often involves the formation of key carbon-nitrogen (C-N) bonds. Various transition-metal and metal-free catalytic systems have been developed to facilitate these transformations, providing access to a diverse array of quinazoline derivatives.

Transition-Metal Catalysis:

Transition metals such as ruthenium, manganese, iron, and copper have proven to be effective catalysts for quinazoline synthesis. These catalysts can activate substrates and promote bond formation under milder conditions than traditional methods.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are known for their ability to catalyze dehydrogenative coupling reactions. For instance, an in situ formed ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. nih.govacs.orgmarquette.edu In one approach, a ruthenium complex, in conjunction with a specific ligand, facilitates the reaction, offering an efficient route to quinazoline and quinazolinone derivatives without the use of harsh reagents or the production of toxic byproducts. nih.govacs.orgmarquette.edu Another ruthenium-catalyzed method involves the dehydrogenative coupling of o-amino-benzyl alcohols with (hetero)aryl or alkyl nitriles, utilizing a NNN pincer Ru(II)-catalyst to produce C-2 substituted quinazolines in moderate to good yields. mdpi.com The reaction proceeds through a cascade of events including alcohol oxidation and nitrile hydration, followed by cyclocondensation. mdpi.com

Manganese-Catalyzed Reactions: Manganese catalysts, being more abundant and less expensive than many precious metal catalysts, have emerged as a viable alternative. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides has been developed for the synthesis of 2-substituted quinazolines. mdpi.com This reaction proceeds in toluene (B28343) at elevated temperatures and provides the desired products in good yields. mdpi.com Additionally, manganese oxide octahedral molecular sieves (OMS-2-U) have been used as a heterogeneous catalyst for the oxidative synthesis of quinazolines from N-phenyl amidines and benzyl alcohols under an oxygen atmosphere. nih.gov

Iron-Catalyzed Reactions: Iron catalysts offer a cost-effective and environmentally benign option for quinazoline synthesis. An iron(II) chloride-catalyzed C(sp³)-H oxidation has been reported for the formation of quinazolines from 2-alkylamino benzonitriles. nih.gov The reaction involves the initial formation of a ketimine species from the benzonitrile (B105546) and a Grignard reagent, which then undergoes intramolecular cyclization in the presence of the iron catalyst and an oxidant. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been employed in one-pot reactions for the synthesis of quinazolines. For example, the reaction of 2-aminobenzylamines with aryl aldehydes can be catalyzed by a CuCl/DABCO/4-HO-TEMPO system with oxygen as the oxidant, affording substituted quinazolines in moderate to excellent yields. mdpi.com Another copper-catalyzed approach involves a tandem reaction of (2-bromophenyl)methylamine and amide derivatives. mdpi.com

Palladium-Catalyzed Synthesis:

Palladium catalysts have been utilized in the synthesis of quinazoline derivatives through various strategies. One notable method involves a palladium-catalyzed coupling cyclization reaction of N-alkyl-2-isocyano benzamides with 2,6-disubstituted aryl iodides to construct axially chiral 2-aryl quinazolinones. mdpi.com This reaction demonstrates high yields and excellent atroposelectivities. mdpi.com Furthermore, a heterogeneous catalyst composed of palladium on aminically modified graphene oxide has been developed for the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones from 2-iodoaniline, isocyanides, and atmospheric carbon dioxide. rsc.org

Metal-Free Catalytic Systems:

In a move towards more sustainable chemistry, metal-free catalytic systems have also been developed. An efficient and environmentally friendly pathway for the synthesis of 2-phenylquinazolin-4(3H)-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol using t-BuONa as a base and oxygen as a green oxidant. researchgate.net This method avoids the use of transition-metal catalysts and hazardous oxidizing agents. researchgate.net

Interactive Data Tables

Table 1: Overview of Catalytic Strategies for Quinazoline Synthesis

| Catalyst System | Starting Materials | Product | Key Features |

| [Ru]/L | 2-Aminophenyl ketones, Amines | Quinazolines | High selectivity, Dehydrogenative coupling nih.govacs.orgmarquette.edu |

| NNN pincer Ru(II) | o-Amino-benzyl alcohols, Nitriles | C-2 substituted quinazolines | Cascade reaction, Moderate to good yields mdpi.com |

| Mn(I) salt | 2-Aminobenzyl alcohols, Primary amides | 2-Substituted quinazolines | Acceptorless dehydrogenative coupling mdpi.com |

| MnO₂ (OMS-2-U) | N-Phenyl amidines, Benzyl alcohols | Quinazolines | Heterogeneous catalysis, Ligand-free nih.gov |

| FeCl₂ | 2-Alkylamino benzonitriles, Grignard reagents | Quinazolines | C(sp³)-H oxidation nih.gov |

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aryl aldehydes | Substituted quinazolines | One-pot reaction, Oxygen as oxidant mdpi.com |

| Pd(II)EN@GO | 2-Iodoaniline, Isocyanides, CO₂ | N3-Substituted quinazoline-2,4(1H,3H)-diones | Heterogeneous catalysis, Utilization of CO₂ rsc.org |

| t-BuONa/O₂ | 2-Aminobenzamide, Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | Metal-free, Green oxidant researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Phenylquinazolin 4 Olate

Coordination Chemistry of Sodium 2-phenylquinazolin-4-olate

The coordination chemistry of 2-phenylquinazolin-4-olate is centered on the behavior of its anionic form, the 2-phenylquinazolin-4-olate anion, as a ligand in the formation of metal complexes. The sodium salt, this compound, provides a source of this anionic ligand for coordination with various metal centers.

Ligand Properties of the Quinazolin-4-olate Anion

The 2-phenylquinazolin-4-olate anion is a versatile ligand in coordination chemistry. Its structure, featuring multiple potential donor atoms, allows it to coordinate with metal ions in various ways. Research on related quinazolinone-based ligands has established that they typically act as bidentate ligands. academicjournals.org Coordination generally occurs through the oxygen atom of the deprotonated hydroxyl group (the olate) and one of the nitrogen atoms within the quinazoline (B50416) ring, often the azomethine nitrogen. researchgate.netorientjchem.org This chelation forms a stable ring structure with the metal ion.

The coordination behavior can be influenced by the substituents on the quinazoline core. However, the fundamental bidentate O,N-coordination mode is a common feature observed in numerous metal complexes derived from 2-substituted quinazolin-4-one derivatives. academicjournals.orgresearchgate.net The stoichiometry of the resulting metal complexes is frequently found to be a 1:2 metal-to-ligand ratio, indicating that two bidentate quinazolin-4-olate anions coordinate to a single metal center. researchgate.net The non-electrolytic nature of many of these complexes in solution suggests that the charge of the metal ion is neutralized by the anionic ligands, resulting in neutral complex formation. researchgate.net

Metal-Ligand Complex Formation

The 2-phenylquinazolin-4-olate anion readily forms stable complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.org The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux to facilitate the coordination. academicjournals.orgorientjchem.org The resulting complexes are often colored, solid precipitates that can be isolated and characterized. academicjournals.org

The geometry of the resulting metal-ligand complexes is determined by the coordination number and the nature of the metal ion. For a 1:2 metal-to-ligand ratio with the bidentate 2-phenylquinazolin-4-olate ligand, a coordination number of four would be expected. However, octahedral geometries are frequently proposed for Co(II), Ni(II), and Mn(II) complexes, which suggests that additional ligands, such as water or other solvent molecules, may occupy the remaining coordination sites to achieve a coordination number of six. researchgate.netresearchgate.net For instance, studies on related quinazolinone ligands have proposed octahedral geometries for Co(II) and Ni(II), a distorted octahedral geometry for Cu(II), and a tetrahedral geometry for Zn(II) complexes. researchgate.net

The formation of coordination polymers is also possible, as demonstrated by related structures involving sodium ions. In a three-dimensional coordination polymer of sodium(I) with a dicarboxylate linker, penta- and hexa-coordinated sodium atoms are observed, bonded to carboxylate oxygen atoms and water molecules. icm.edu.pl This indicates that the sodium ion in this compound itself is part of a coordination network in the solid state.

Table 1: Geometries of Metal Complexes with Quinazolinone-type Ligands

| Metal Ion | Proposed Geometry | Coordination Number | Reference |

| Co(II) | Octahedral | 6 | researchgate.netresearchgate.net |

| Ni(II) | Octahedral | 6 | researchgate.netresearchgate.net |

| Mn(II) | Octahedral | 6 | researchgate.net |

| Cu(II) | Distorted Octahedral | 6 | researchgate.net |

| Zn(II) | Tetrahedral | 4 | researchgate.net |

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving 2-phenylquinazolin-4-olate is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves detailed kinetic studies and the spectroscopic detection of transient intermediates.

Kinetic Studies of Relevant Transformations

Kinetic studies provide quantitative insight into reaction rates, the influence of reactant concentrations, and temperature effects on transformations involving the quinazolinone scaffold. For example, in the photo-Fenton-like degradation of related phenolic compounds, reaction kinetics have been shown to depend significantly on the concentration of the iron catalyst. researchgate.net At different catalyst concentrations, the degradation process can follow different kinetic models, such as pseudo-first-order kinetics or more complex non-conventional kinetics. researchgate.net

For the synthesis of 2-phenylquinazolin-4(3H)-one, a dehydrogenative coupling reaction catalyzed by copper(II) complexes has been investigated. sci-hub.se Mechanistic investigations, including control experiments and deuterium (B1214612) labeling, suggested a cooperative role for both the copper center and the coordinated ligand in the catalytic cycle. sci-hub.se Such studies are fundamental to optimizing reaction conditions, for instance by adjusting catalyst loading and temperature to maximize product yield. sci-hub.se While specific kinetic data for reactions of this compound are not widely published, the methodologies used for related systems provide a clear framework for how such investigations would be conducted.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is key to confirming proposed reaction mechanisms. Various spectroscopic techniques are employed for this purpose. In a catalytic chlorination reaction involving a nickel complex and sodium hypochlorite, UV-vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy were used to identify transient species. nih.gov These techniques allowed for the characterization of distinct intermediates, including a Ni(II)-OCl species and a subsequent Ni(III)-OH complex, providing evidence for a specific catalytic cycle involving changes in the metal's oxidation state. nih.gov

High-resolution mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for detecting and characterizing reaction intermediates. nih.govmdpi.com It allows for the identification of transient species in solution by their mass-to-charge ratio. For instance, in the photo-Fenton-like oxidation of 2,4-dichlorophenol, LC/MS analysis was used to identify intermediates, which helped in proposing a detailed reaction pathway. researchgate.net These spectroscopic methods are essential for elucidating the step-by-step transformations that occur during chemical reactions involving quinazolinone structures.

Table 2: Spectroscopic Techniques for Intermediate Monitoring

| Technique | Information Provided | Example Application | Reference |

| UV-vis Spectroscopy | Monitors changes in electronic absorption, indicating formation and decay of colored species. | Identifying transient nickel-chloro and nickel-hydroxy species. | nih.gov |

| EPR Spectroscopy | Detects and characterizes paramagnetic species (e.g., metal ions with unpaired electrons). | Confirming the formation of a Ni(III) intermediate. | nih.gov |

| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of ions in solution, identifying transient intermediates. | Detecting catalyst-substrate complexes and reaction products. | nih.govmdpi.com |

| LC/MS | Separates reaction components before mass analysis, allowing for identification of multiple intermediates. | Elucidating the degradation pathway of phenolic compounds. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Quinazoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution and the solid state. weebly.com For quinazoline (B50416) systems, including Sodium 2-phenylquinazolin-4-olate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-resolution 1D NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural information. researchgate.net In the ¹H NMR spectrum of a typical 2-phenylquinazoline (B3120039) derivative, distinct signals corresponding to the protons on the quinazoline core and the phenyl substituent are observed. frontiersin.org The chemical shifts (δ) of these protons are influenced by their electronic environment, providing clues about their positions within the molecule. For instance, protons on the heterocyclic ring often appear at different chemical shifts compared to those on the phenyl ring.

While 1D NMR provides a foundational understanding, complex quinazoline structures often exhibit overlapping signals, making definitive assignments challenging. weebly.comomicsonline.org This is where 2D NMR techniques become indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. By identifying which protons are coupled to each other, it is possible to trace out the connectivity of the carbon skeleton. For this compound, COSY would help establish the relationships between adjacent protons on both the quinazoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This powerful technique allows for the direct assignment of proton signals to their attached carbon atoms. An HSQC spectrum would show a correlation peak for each C-H bond in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together different molecular fragments and for identifying quaternary carbons (carbons with no attached protons). For instance, in this compound, HMBC can show correlations between the protons on the phenyl ring and the carbon atoms of the quinazoline core, confirming their connectivity.

A hypothetical table of expected NMR data for this compound is presented below, illustrating the type of information obtained from these experiments.

| Technique | Observed Correlations | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants for all protons. | Provides initial information on the electronic environment and proximity of protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms. | Identifies the number of unique carbon environments. |

| COSY | Correlations between adjacent protons on the quinazoline and phenyl rings. | Establishes the proton-proton connectivity within each ring system. |

| HSQC | Direct one-bond correlations between protons and their attached carbons. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds (e.g., H on phenyl ring to C on quinazoline ring). | Confirms the overall molecular structure and connectivity between the phenyl and quinazoline moieties. |

Solid-State NMR Applications

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of quinazoline derivatives in their solid form. nih.gov This is particularly relevant for understanding polymorphism, intermolecular interactions, and the structure of materials that are insoluble or have limited solubility. For this compound, ssNMR could be used to study its crystal packing and the nature of the sodium-olate interaction in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. nih.govlibretexts.org

Ionization Techniques (e.g., ESI, MALDI)

The first step in a mass spectrometry experiment is the ionization of the sample. For quinazoline derivatives, soft ionization techniques are generally preferred as they minimize fragmentation during the ionization process, ensuring the observation of the molecular ion. miamioh.edu

Electrospray Ionization (ESI): ESI is a widely used technique for analyzing polar and ionic compounds, making it highly suitable for this compound. The sample is dissolved in a solvent and sprayed through a charged capillary, forming fine droplets from which ions are desorbed into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or, in the case of the sodium salt, the sodiated adduct [M+Na]⁺. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for large and non-volatile molecules. The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. While less common for small molecules like this compound, it can be a valuable alternative.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric ions). For this compound, HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. researchgate.netnih.gov

The table below summarizes the application of MS techniques for the analysis of this compound.

| Technique | Measurement | Information Derived |

| ESI-MS | Mass-to-charge ratio (m/z) of the molecular ion. | Determination of the molecular weight. |

| Tandem MS (MS/MS) | m/z of fragment ions produced by collision-induced dissociation. | Elucidation of the molecular structure through fragmentation pathways. |

| HRMS | Highly accurate m/z of the molecular ion. | Unambiguous determination of the elemental composition and molecular formula. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary, as the selection rules governing them differ.

In the context of this compound, IR and Raman spectroscopy would be used to identify key structural features:

C=O Stretching: The carbonyl group of the quinazolinone ring will exhibit a strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=N Stretching: The imine bond within the quinazoline ring will also have a characteristic stretching vibration, usually appearing in the 1600-1650 cm⁻¹ region of the IR spectrum.

C-O Stretching: The C-O single bond of the olate will show a stretching vibration, typically in the 1200-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic rings (both quinazoline and phenyl) will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. beilstein-journals.org

Out-of-Plane Bending: The substitution pattern of the phenyl ring can often be deduced from the pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region of the IR spectrum.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or inactive in the IR spectrum. rsc.orgblockeng.com For instance, the C=C bonds of the aromatic rings often give rise to strong Raman signals. The table below lists some expected vibrational frequencies for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=O stretch (amide) | 1650 - 1700 | IR |

| C=N stretch | 1600 - 1650 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-O stretch | 1200 - 1300 | IR |

| Aromatic C-H out-of-plane bend | 690 - 900 | IR |

Vibrational Analysis of Quinazoline Ring Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of the quinazoline scaffold. The vibrational modes of the quinazoline ring are complex, arising from the coupled stretching and bending motions of its constituent atoms. Analysis of these modes provides a detailed fingerprint of the heterocyclic system.

For quinazoline derivatives, characteristic absorption bands in IR and Raman spectra can be assigned to specific vibrational motions. The C=N stretching vibration within the quinazoline ring typically appears in the region of 1582-1616 cm⁻¹. japsonline.combioinfopublication.org Aromatic C=C stretching vibrations from both the fused benzene (B151609) ring and the phenyl substituent are observed in the 1445-1568 cm⁻¹ range. bioinfopublication.org The in-plane and out-of-plane bending vibrations of C-H bonds, as well as ring breathing modes, contribute to the complex pattern in the fingerprint region (below 1400 cm⁻¹), allowing for detailed structural confirmation. researchgate.net For instance, computational studies using Density Functional Theory (DFT) have been employed to calculate the theoretical vibrational wavenumbers, which show good correlation with experimental data and aid in the precise assignment of each mode based on potential energy distribution (PED) calculations. researchgate.netrdmodernresearch.com

Table 1: Characteristic Vibrational Frequencies for Quinazoline Ring Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1582 - 1616 | japsonline.combioinfopublication.org |

| Aromatic C=C Stretch | 1445 - 1568 | bioinfopublication.org |

| C-N Stretch | 1100 - 1300 | eurjchem.com |

| Phenyl Ring Breathing Mode | ~1007 | researchgate.net |

Detection of O-H and C=O Vibrations in Tautomers

This compound exists in tautomeric equilibrium with its protonated keto form, 2-phenylquinazolin-4(3H)-one. Vibrational spectroscopy is exceptionally sensitive to this tautomerism, as the key functional groups involved (C=O and N-H in the keto form versus C-O⁻ and potentially N-H or O-H in the enol/enolate forms) have distinct and strong vibrational signatures.

In the solid state and in many solvents, the equilibrium heavily favors the 2-phenylquinazolin-4(3H)-one tautomer. Its IR spectrum is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the range of 1675-1686 cm⁻¹. japsonline.combioinfopublication.orgrdmodernresearch.com Another prominent feature is the N-H stretching vibration, which appears as a band around 3350-3500 cm⁻¹. japsonline.com The presence and position of these bands are definitive indicators of the keto-amide structure. Conversely, the enol-olate form, this compound, would lack the sharp C=O stretching band and instead exhibit vibrations associated with the C-O single bond and the delocalized π-system of the olate. The direct detection of an O-H stretch (around 3200-3600 cm⁻¹) for the neutral enol tautomer can be challenging and is often studied through computational models or in specific solvent systems that may stabilize this form. The transition between these tautomers can be induced thermally or through vibrational excitation. aps.org

Table 2: Key Vibrational Frequencies for Tautomer Identification

| Tautomer | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Keto (2-phenylquinazolin-4(3H)-one) | C=O Stretch | 1675 - 1686 | japsonline.combioinfopublication.orgrdmodernresearch.com |

| Keto (2-phenylquinazolin-4(3H)-one) | N-H Stretch | 3350 - 3500 | japsonline.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and crystal packing, which is essential for understanding the solid-state structure of quinazoline systems.

Table 3: Example Crystal Data for a Quinazolinone Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P 21/c | mdpi.com |

Data for a representative 2-substituted quinazolinone derivative.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized quinazoline derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a robust method for both qualitative and quantitative analysis of quinazoline compounds. tandfonline.comresearchgate.net Reversed-phase (RP) chromatography is frequently used, typically with a C18 (RP-18) stationary phase. tandfonline.comtandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered or contain additives like orthophosphoric acid to improve peak shape. tandfonline.compharmjournal.ru Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the analyte, for instance, in the range of 221-254 nm for various quinazoline structures. tandfonline.com This method is crucial for determining the stability and homogeneity of these compounds in different media. researchgate.nettandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of reactions, check compound purity, and determine appropriate conditions for larger-scale column chromatography. umich.edubutterworth-labs.co.uk For quinazoline derivatives, TLC is typically performed on silica (B1680970) gel G plates. bioinfopublication.org A common mobile phase, or eluent, is a mixture of n-hexane and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. bioinfopublication.orgrsc.org After developing the plate, the separated spots can be visualized under UV light or by exposure to iodine vapor. bioinfopublication.org The retention factor (Rf) value, calculated from the TLC plate, helps in identifying compounds and assessing purity. libretexts.org

Table 4: Common Chromatographic Conditions for Quinazoline Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (RP-18) | Acetonitrile/Methanol or Acetonitrile/Orthophosphoric Acid | UV (221-254 nm) | tandfonline.comtandfonline.compharmjournal.ru |

| TLC | Silica Gel | n-Hexane / Ethyl Acetate | UV Light or Iodine Vapor | bioinfopublication.org |

Computational and Theoretical Chemistry Studies of 2 Phenylquinazolin 4 Olate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of the 2-phenylquinazolin-4-olate system.

The electronic properties of the 2-phenylquinazolin-4-olate system are key to understanding its reactivity and stability. Quantum chemical calculations are used to determine the distribution of electron density and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. For quinazolinone derivatives, the HOMO is typically distributed over the quinazoline (B50416) ring and the phenyl substituent, while the LUMO is also delocalized across the aromatic system. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net Calculations based on DFT methods, such as B3LYP, are commonly employed to determine these orbital energies. researchgate.netsemanticscholar.org Intramolecular charge transfers, which contribute to the molecule's stability, can be inferred from the nature of these orbitals. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a three-dimensional visualization of the total electron density on the surface of a molecule. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For the 2-phenylquinazolin-4-olate anion, the MEP would show a high concentration of negative potential (typically colored red) around the oxygen atom, confirming its role as the primary site for electrophilic attack and coordination with cations like Na+. The nitrogen atoms and aromatic rings also contribute to the electrostatic landscape, indicating potential sites for intermolecular interactions. researchgate.net

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Infrared (IR) Frequencies: DFT calculations are widely used to compute the vibrational frequencies of quinazolinone derivatives. researchgate.netdovepress.complos.org Theoretical spectra are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes, such as the C=O stretching, C=N stretching, and ring breathing modes of the phenyl and quinazoline rings, can be assigned based on these calculations. researchgate.netmdpi.com For instance, in a related derivative, the ring breathing mode of a disubstituted benzene (B151609) ring was reported at 1018 cm⁻¹ (IR) and 1019 cm⁻¹ (DFT). researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations. plos.org

Table 1: Representative Calculated vs. Experimental Spectroscopic Data for Quinazolinone Derivatives Note: This table is a composite representation based on findings for related quinazolinone structures, as specific computational data for Sodium 2-phenylquinazolin-4-olate is not extensively published. The data illustrates the typical agreement between theoretical and experimental values.

| Parameter | Spectroscopic Feature | Experimental Value (cm⁻¹ or ppm) | Calculated Value (DFT) (cm⁻¹ or ppm) | Reference Compound Type |

|---|---|---|---|---|

| IR Frequency | C=O Stretch | ~1684 cm⁻¹ | Scaled values align closely | Substituted Quinazolin-4(3H)-one dovepress.com |

| IR Frequency | C=N Stretch | ~1647 cm⁻¹ | Scaled values align closely | Substituted Quinazolin-4(3H)-one dovepress.com |

| IR Frequency | Phenyl Ring Breathing | ~1070 cm⁻¹ | ~1072 cm⁻¹ | Substituted Quinazolin-4(3H)-one researchgate.net |

| ¹³C NMR Shift | C4 (C=O) | ~162-163 ppm | Values are generally predictive | 2-phenylquinazolin-4(3H)-one researchgate.nettandfonline.com |

| ¹³C NMR Shift | C2 | ~158 ppm | Values are generally predictive | 2-phenylquinazolin-4(3H)-one tandfonline.com |

Quinazolinones can exist in several tautomeric forms. The 2-phenylquinazolin-4-olate anion is the conjugate base of the neutral 2-phenylquinazolin-4(3H)-one. The neutral form itself exists in a tautomeric equilibrium between the keto (amide/lactam) form and the enol (iminol/lactim) form. thieme-connect.de

Computational studies consistently show that for quinazolin-4-ones, the keto (3H-tautomer) form is significantly more stable than the enol (4-hydroxy) form. thieme-connect.deacs.org DFT calculations can quantify the energy difference between these tautomers, providing insight into their relative populations at equilibrium. For the related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the thione form is also found to be the predominant tautomer. thieme-connect.de The stability of the keto form is often attributed to favorable resonance stabilization within the amide group. The 2-phenylquinazolin-4-olate anion represents the deprotonated enol form, which is stabilized by resonance and the presence of a counter-ion.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

The quinazoline scaffold is relatively rigid, but substituents can introduce degrees of conformational freedom. In 2-phenylquinazolin-4-olate, the primary source of flexibility is the rotation of the phenyl group at the C2 position relative to the quinazoline ring system.

MD simulations can map the energy landscape associated with this rotation, identifying low-energy conformations. researchgate.net Studies on related 2-arylquinazolin-4-ones have shown that the conformation of the aryl group can be crucial for biological activity, and that the molecule may adopt different conformations in solution versus when bound to a protein. researchgate.netbath.ac.uk MD simulations run for nanoseconds can reveal the dynamic stability of different conformers and the transitions between them. researchgate.netsemanticscholar.org The root-mean-square deviation (RMSD) of atomic positions over the course of a simulation is often used to assess the stability of the molecule's conformation. researchgate.net

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or other molecules in a crystal lattice.

In Solution: Simulations of 2-phenylquinazolin-4-olate in a solvent like water can reveal the structure of the solvation shell. researchgate.net They can identify persistent hydrogen bonds between the solvent and the solute's heteroatoms (oxygen and nitrogen). The sodium counter-ion would also be solvated, and the simulation would describe its interaction with both the olate anion and the surrounding water molecules.

In the Solid State: In the crystalline state, intermolecular interactions like hydrogen bonding and π-π stacking govern the packing arrangement. MD simulations can complement experimental X-ray diffraction data by providing a dynamic view of these interactions. scispace.com For example, simulations can elucidate the strength and geometry of hydrogen bonds connecting adjacent molecules in the crystal, which can exist as identical conformers linked by these forces. scispace.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the intricate details of chemical reactions, including the synthesis of the quinazolinone core. By employing methods like Density Functional Theory (DFT), researchers can map out the energy landscape of a reaction, identify intermediates, and characterize the transition states that connect them.

One proposed mechanism for the synthesis of 2-phenylquinazolin-4(3H)-one involves the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org DFT calculations have been used to support the feasibility of the proposed pathway. The mechanism is thought to proceed through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of a 2-aminobenzamide (B116534) on the electrophilic carbonyl carbon of a benzoyl chloride. This forms a tetrahedral intermediate. rsc.org

Intramolecular Cyclization: Following the initial attack, an intramolecular nucleophilic attack by the adjacent amide nitrogen onto the carbonyl carbon of the newly formed secondary amide occurs. This step leads to the formation of a cyclic intermediate. rsc.org

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic 2-phenylquinazolin-4(3H)-one ring system. rsc.org

DFT calculations help to validate the proposed intermediates and transition states along this pathway, providing insights into the reaction's feasibility and energetics. rsc.org

Furthermore, computational studies have been conducted on the reactivity of the quinazolinone scaffold itself. For instance, the 1,3-dipolar cycloaddition reactions of N-allylquinazolinone with arylnitriloxides have been investigated using DFT at the B3LYP level of theory. mdpi.com These studies aim to understand the regioselectivity of the reaction. The analysis of the transition state structures, including the bond lengths of the forming covalent bonds, helps to explain why a specific regioisomer is formed preferentially. mdpi.comnih.gov Intrinsic Reaction Coordinate (IRC) analysis further confirms the reaction pathway, showing that the calculated product is energetically favorable compared to the starting materials. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological Focus)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.com While many studies on quinazolines focus on biological activity (QSAR), the QSPR approach can also be applied to predict non-biological chemical properties like reactivity and solubility.

The development of robust QSPR models is crucial for predicting the chemical behavior of novel compounds without the need for extensive experimental work. This is particularly valuable for properties like solubility and reactivity, which are fundamental in chemical and materials science.

Solubility Prediction: Aqueous solubility is a critical property for many applications. QSPR models for predicting solubility (often expressed as logS) can be developed using a large, structurally diverse set of compounds with experimentally determined solubility values. srce.hr The process typically involves:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. srce.hr

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) to build a model that correlates the descriptors with the experimental logS values. srce.hrresearchgate.net

Validation: Rigorously validating the model using internal and external validation sets to ensure its predictive power. The Root Mean Square Error (RMSE) of the predicted values is a key metric for model performance. srce.hr

For instance, QSPR models have been successfully developed to predict aqueous solubility using Randić-type connectivity indices as descriptors. srce.hr

Reactivity and pKa Prediction: A molecule's reactivity is often related to its acidity or basicity, quantified by the pKa value. Computational methods can be employed to predict the pKa of quinazoline derivatives, which is essential for understanding their behavior in different chemical environments.

A study on predicting the pKa of 46 quinazoline derivatives utilized several quantum mechanical-based approaches. researchgate.net The researchers established linear relationships between experimental pKa values and various DFT-derived descriptors. The M06L/6-311++G(d,p) level of theory with the CPCM solvation model was found to provide the strongest correlations. researchgate.net The study demonstrated that the calculated atomic charge on the N1 atom was the best single descriptor for reproducing the experimental pKa values, achieving a high correlation coefficient (R² = 0.927). researchgate.net Such QM-based protocols can enable fast and accurate high-throughput pKa predictions for new quinazoline derivatives. researchgate.net

A wide array of computational descriptors can be calculated to represent the structural, physicochemical, and electronic features of quinazoline derivatives. These descriptors form the foundation of QSPR and other computational models. They are generally categorized into several classes.

Table 1: Common Computational Descriptors for Quinazoline Derivatives

| Descriptor Type | Descriptor Name | Description | Typical Application |

|---|---|---|---|

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | General property prediction, Lipinski's rules. acs.orgnih.gov |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Prediction of membrane permeability. acs.orgnih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Prediction of solubility and membrane permeability. acs.orgnih.govnih.gov |

| Physicochemical | LogS (Aqueous Solubility) | The logarithm of the molar solubility of a compound in water. | Direct prediction of solubility. acs.orgnih.gov |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Reactivity prediction, QSAR models. acs.orgnih.govorientjchem.org |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest-energy orbital without electrons; relates to the ability to accept electrons. | Reactivity prediction, QSAR models. acs.orgnih.govorientjchem.org |

| Electronic | Dipole Moment | A measure of the overall polarity of a molecule. | Prediction of intermolecular interactions and solubility. nih.govresearchgate.net |

| Electronic | Atomic Net Charges | The charge distribution on individual atoms within the molecule. | Reactivity site prediction, pKa prediction, QSAR models. researchgate.netorientjchem.org |

| Constitutional | Number of Hydrogen Bond Donors (NHD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Solubility and permeability prediction. acs.orgnih.gov |

| Constitutional | Number of Hydrogen Bond Acceptors (NHA) | The number of electronegative atoms (N, O) with lone pairs. | Solubility and permeability prediction. acs.orgnih.gov |

| Quantum Chemical | Absolute Hardness (η) | A measure of the resistance to change in electron distribution. Calculated from HOMO and LUMO energies. | Global reactivity indicator. researchgate.netnih.gov |

| Quantum Chemical | Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Global reactivity indicator, pKa prediction. researchgate.netnih.gov |

These descriptors, calculated using various software packages and quantum chemical methods like DFT, serve as the independent variables in QSPR models to predict a dependent property of interest. researchgate.netacs.orgnih.govresearchgate.net

Compound Index

Potential Non Medicinal Applications and Materials Science Relevance

Quinazoline (B50416) Derivatives as Components in Dye and Pigment Chemistry

Quinazoline derivatives are recognized for their utility in the dye and chemotherapeutic industries. ijfmr.com The inherent photophysical properties of the quinazoline core allow for the development of chromophores that absorb and emit light, making them suitable for creating colors.

Researchers have successfully synthesized a range of "push-pull" quinazoline derivatives, featuring aryl, arylvinyl (styryl), and arylethynyl groups. acs.org These compounds exhibit interesting optical characteristics, including absorption in the ultraviolet (UV) or visible regions of the spectrum and the emission of green light upon irradiation. acs.org A notable property of these materials is the dramatic change in color they undergo upon protonation of the nitrogen atoms in the heterocyclic ring. acs.org Furthermore, they display strong emission solvatochromism, where the fluorescence emission maxima shift significantly with increasing solvent polarity, indicating the formation of an intramolecular charge-separated emitting state. acs.org

Specific examples of quinazoline-based dyes include:

2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone (DHPQ): A fluorescent dye that possesses favorable photophysical properties. tandfonline.com

Quinazolinone-Pyrazolone Dyes: A straightforward and efficient method has been developed for creating new quinazolinone disperse dyes by coupling quinazolinone with various substituted pyrazolone (B3327878) moieties. bohrium.com

These findings underscore the potential of the quinazoline framework as a versatile platform for designing novel dyes and pigments with tunable optical properties.

Advanced Materials Applications (e.g., optoelectronics, polymers)

The application prospects for quinazoline derivatives extend broadly into materials science, with particular promise in the fields of optoelectronics and polymer chemistry. mdpi.commdpi.com Their unique structures contribute to the development of novel functional materials. mdpi.com

In optoelectronics, quinazoline derivatives are explored for their potential use in devices like Organic Light-Emitting Diodes (OLEDs). For instance, benzo[b]phospholoxide, a related phosphonate (B1237965) derivative, is utilized in the optoelectronics industry for applications such as OLEDs. researchgate.net The ability of quinazoline compounds to exhibit optoelectronic or non-linear optical properties makes them attractive for advanced technological applications. bas.bg

Furthermore, the quinazoline structure serves as a building block in polymer chemistry. These compounds can act as monomers, the fundamental units that link together to form polymers. researchgate.net This opens up possibilities for creating new polymers with embedded photophysical properties derived from the quinazoline core. Their use as photochromic agents, which change color upon exposure to light, also highlights their potential in smart materials. researchgate.net

Catalyst Design and Ligand Development

In the realm of chemical synthesis, quinazoline derivatives are significant as scaffolds for the design of specialized ligands used in catalysis. mdpi.commdpi.com Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst to accelerate chemical reactions.

A notable example is the development of potentially tridentate P,N,N-ligands that incorporate a quinazoline subunit. acs.org These ligands, which feature two stereogenic elements, have been successfully applied in palladium(0)-catalyzed asymmetric allylic alkylation, a crucial carbon-carbon bond-forming reaction in organic synthesis. acs.org The development of axially chiral quinazolinones is also seen as a promising area for designing novel chiral ligands for asymmetric catalysis. mdpi.com

While many studies focus on metal-catalyzed methods to synthesize quinazolines themselves, these processes highlight the critical role of ligands in controlling the reaction's efficiency and selectivity. nih.govmarquette.eduacs.org For example, ruthenium catalytic systems promoted by specific ligands are highly effective for producing quinazoline and quinazolinone products. nih.govacs.org This symbiotic relationship between metal catalysts and ligands underscores the importance of ligand design, where the quinazoline scaffold offers a robust and adaptable framework.

Analytical Reagents or Probes

A significant and growing application of quinazoline derivatives is their use as highly sensitive and selective analytical probes. Their ability to exhibit changes in fluorescence upon binding to specific analytes makes them ideal for detection and quantification.

Several quinazolinone derivatives have been engineered as fluorescent chemosensors for various metal ions, gases, and biological molecules. These probes often operate on a "turn-on" or "turn-off" mechanism, where fluorescence is either initiated or quenched in the presence of the target analyte.

Key examples of quinazoline-based analytical probes include:

For Metal Ion Detection: A novel quinazolinone derivative, ethyl 2-(2-methyl-4-oxo-1, 2, 3, 4-tetrahydroquinazolin-2-yl) acetate (B1210297) (EMOTA), serves as a fluorescent probe for iron (Fe³⁺) ions, with a detection limit of 1.65 × 10⁻⁶ mol/L. ccspublishing.org.cn Another compound, 2-methyl-4(3H)-quinazoline thione, also demonstrates high selectivity in recognizing Fe³⁺. tandfonline.com For mercury detection, 2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone (DHPQ) has been synthesized as a fluorescent probe for Hg²⁺, capable of quantification in the range of 8.0 × 10⁻⁷ to 2.0 × 10⁻⁴ mol L⁻¹. tandfonline.com

For Gas Detection: A quinazolinone-based "turn-on" fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was developed for the selective detection of carbon monoxide (CO). mdpi.com The non-fluorescent NPQ reacts with CO to form the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ). mdpi.com

For Biological Targets: The 4-phenylquinazoline (B11897094) scaffold has been exploited to develop high-affinity fluorescent probes for imaging the Translocator Protein (TSPO), a target relevant in various biological studies. unipi.it

The table below summarizes the research findings on several quinazoline-based analytical probes.

| Probe Name/Derivative | Target Analyte | Key Findings |

| Ethyl 2-(2-methyl-4-oxo-1, 2, 3, 4-tetrahydroquinazolin-2-yl) acetate (EMOTA) | Fe³⁺ | Rapid fluorescence response; good selectivity and sensitivity. Detection limit of 1.65 × 10⁻⁶ mol/L. ccspublishing.org.cn |

| 2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone (DHPQ) | Hg²⁺ | Fluorescence intensity decreases upon addition of Hg²⁺. Quantifies Hg²⁺ in the range of 8.0 × 10⁻⁷ to 2.0 × 10⁻⁴ mol L⁻¹. tandfonline.com |

| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | "Turn-on" probe; non-fluorescent NPQ converts to fluorescent APQ upon reaction with CO. mdpi.com |

| 2-methyl-4(3H)-quinazoline thione | Fe³⁺ | Forms a 1:2 complex with Fe³⁺, leading to fluorescence quenching. Highly selective for Fe³⁺ recognition. tandfonline.com |

| 4-Phenylquinazoline Scaffold Derivatives | Translocator Protein (TSPO) | Developed as high-affinity fluorescent probes for localizing and imaging TSPO. unipi.it |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Metal Ions | Identified as a potent antioxidant with promising metal-chelating properties. researchgate.net |

Future Directions and Emerging Research Frontiers in 2 Phenylquinazolin 4 Olate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2-phenylquinazolin-4(3H)-ones often involves harsh reaction conditions, hazardous solvents, and expensive catalysts. researchgate.net The future of its synthesis lies in the development of green and sustainable methods that are both environmentally friendly and economically viable.

Recent advancements have focused on transition-metal-free approaches. One such method involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols, utilizing oxygen as a green oxidant. researchgate.net This solvent-free and transition-metal-catalyst-free process offers high yields (up to 84%) and demonstrates significant potential for producing various 2-phenylquinazolin-4(3H)-one derivatives. researchgate.net Another sustainable approach utilizes hydrogen peroxide (H2O2) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source for the synthesis of quinazolin-4(3H)-one from 2-amino benzamide. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields. unica.ittandfonline.comijpsdronline.com For instance, the synthesis of 3-substituted-2-methyl-quinazolin-4(3H)-ones has been successfully achieved using deep eutectic solvents (DESs) under microwave irradiation, aligning with the principles of green chemistry. tandfonline.com Researchers are also exploring one-pot, multi-component reactions in novel solvent systems like maltose:dimethylurea DES to synthesize quinazoline (B50416) derivatives. tandfonline.com

The table below summarizes some of the novel sustainable synthetic methodologies for 2-phenylquinazolin-4-olates and related quinazolinones.

| Synthetic Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Oxidative Condensation | 2-aminobenzamide (B116534), Benzyl alcohol | t-BuONa, O2 | Solvent-free, transition-metal-free, high yield | researchgate.net |

| H2O2-Mediated Synthesis | 2-amino benzamide, DMSO | H2O2 | Green oxidant, use of DMSO as a carbon source | acs.org |

| Microwave-Assisted Synthesis | Anthranilic acid, Acetic anhydride, Amines | Deep Eutectic Solvents | Green chemistry, reduced reaction times | tandfonline.com |

| Copper-Catalyzed Isocyanide Insertion | Ethyl 2-isocyanobenzoate, Aniline | Cu(OAc)2·H2O, Et3N | Use of a benign catalyst, short reaction times | acs.org |

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional synthetic routes, researchers are investigating novel and unconventional reactivity pathways to access diverse quinazoline derivatives. These explorations aim to uncover new chemical transformations and expand the structural diversity of the quinazolinone library.

One area of interest is the cleavage of carbon-carbon triple bonds in ketoalkynes to synthesize 4(3H)-quinazolinones. unica.it Another innovative approach involves the deaminative coupling reaction of 2-aminobenzamides with amines, catalyzed by a ruthenium-based system, to efficiently produce quinazolinone products. marquette.edu This method is notable for not requiring reactive reagents or producing toxic byproducts. marquette.edu

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is also a significant frontier. A photoinduced domino synthesis of quinazolinones in an aqueous medium using tert-butyl hydroperoxide (TBHP) as an oxidizing agent has been reported, offering a catalyst-free and environmentally friendly pathway. acs.org

These unconventional pathways are paving the way for the synthesis of novel quinazolinone analogues with unique substitution patterns and potential applications.

Advanced Spectroscopic Techniques for In-situ Monitoring

To gain deeper insights into reaction mechanisms and optimize synthetic protocols, the use of advanced spectroscopic techniques for in-situ monitoring is becoming increasingly crucial. Real-time analysis allows for a better understanding of intermediate species and reaction kinetics.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are being employed to track the progress of quinazolinone synthesis. researchgate.net For example, monitoring the ruthenium-catalyzed coupling reaction of 2-aminophenyl ketones with amines by NMR spectroscopy has helped in discerning intermediate species. marquette.edu

Chemometric approaches, which involve the statistical analysis of chemical data, are also being combined with spectroscopic methods. researchgate.net This combination allows for a more detailed understanding of reaction profiles and the identification of reaction endpoints, as demonstrated in the mechanochemical and vapor-mediated synthesis of quinazolines. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of quinazoline research is no exception. These computational tools are being used to predict the biological activity of novel quinazoline derivatives, optimize their properties, and even design new molecules with desired functionalities. acs.orgnih.govresearchgate.net

Machine learning models, such as those based on quantitative structure-activity relationships (QSAR), are being developed to predict the anticancer potential of new quinazoline-based molecules. nih.govgsconlinepress.com These models can analyze large datasets of known compounds and their activities to identify key structural features that contribute to their efficacy. nih.gov For instance, a 2D-QSAR analysis on a set of quinazoline derivatives led to the design of new molecules with enhanced inhibitory activity against lung cancer cell lines. nih.gov

The table below highlights some applications of AI and ML in quinazoline research.

| Application | AI/ML Technique | Purpose | Reference |

| Drug Discovery | QSAR, Machine Learning | Predicting anticancer activity and designing novel inhibitors. | nih.govgsconlinepress.com |

| De Novo Design | Generative Models | Exploring chemical space to generate new inhibitor series. | acs.org |

| Virtual Screening | Machine Learning | Improving predictive performance by learning from docking scores. | mdpi.com |

| Activity Prediction | Artificial Neural Networks | Predicting the GABAA agonistic activity of quinazoline derivatives. | researchgate.net |

Discovery of Novel Non-Biological Applications based on Structural Design

While the biological applications of quinazolines are well-established, there is a growing interest in exploring their potential in non-biological fields, driven by their unique structural and photophysical properties. The versatility of the quinazoline scaffold allows for the design of molecules with specific functions for applications in materials science and electronics.

For example, quinazoline derivatives are being investigated for their potential use as G-quadruplex (G4) binders. mdpi.com G4s are non-canonical nucleic acid structures that are considered potential targets for the development of new materials. The ability of small aza-organic heterocyclic derivatives like quinazolines to target and stabilize G4 structures is a promising area of research. mdpi.com

The design of quinazoline-based compounds with specific photophysical properties could also lead to applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. The inherent aromaticity and tunable electronic properties of the 2-phenylquinazolin-4-olate core make it an attractive scaffold for the development of novel functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-phenylquinazolin-4-olate, and how can purity be maximized?

- Methodology : Multi-step synthesis involving condensation of 2-aminobenzophenone with sodium hydroxide under controlled pH and temperature (e.g., 60–80°C) to form the quinazolinone core. Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity (>95%) . Validate purity using HPLC or LC-MS, ensuring no residual solvents or intermediates remain .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm aromatic protons and carbons in the quinazolinone ring and phenyl substituents.

- FT-IR : Identify characteristic C=O (1650–1700 cm) and N-O (1250–1350 cm) stretches.